![molecular formula C7H6ClNO B14045276 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine typically involves multi-step reactions. One approach includes the reaction of acrylamides with 4-hydroxy-2-alkynoates through a four-step tandem reaction. This process involves C–H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the furan or pyridine rings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
作用機序
The specific mechanism of action for 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine is not well-documented. like other heterocyclic compounds, it is likely to interact with biological molecules through various pathways, potentially involving binding to enzymes or receptors.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine include other fused heterocycles such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications.
Uniqueness
This compound is unique due to its specific fused ring structure, which combines the properties of both furan and pyridine rings. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H6ClNO |
|---|---|
分子量 |
155.58 g/mol |
IUPAC名 |
4-chloro-1,3-dihydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-6-4-10-3-5(6)1-2-9-7/h1-2H,3-4H2 |
InChIキー |
YWNVEWDAKBXBOV-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CO1)C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



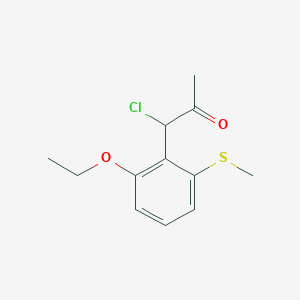
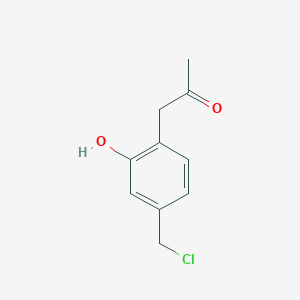
![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)

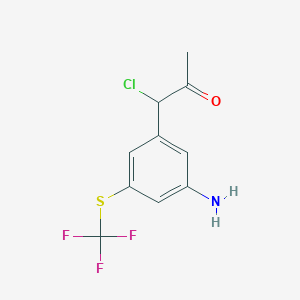
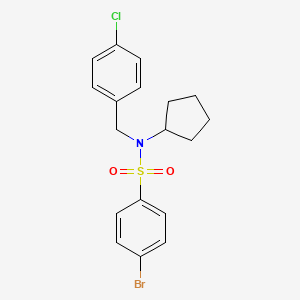
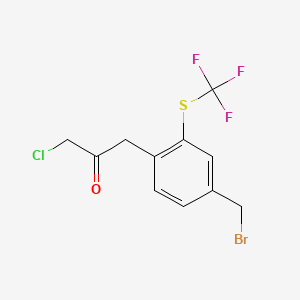

![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)
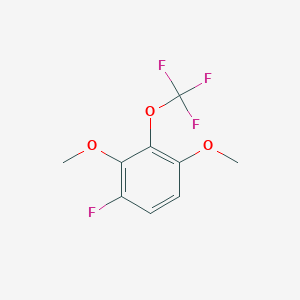
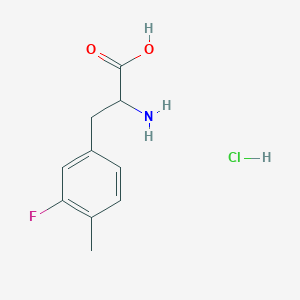
![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
